Cas no 6532-76-9 (D-Aspartic acid,3-hydroxy-, (3S)-rel-)

D-Aspartic acid,3-hydroxy-, (3S)-rel- structure
6532-76-9 structure
Product Name:D-Aspartic acid,3-hydroxy-, (3S)-rel-
Numero CAS:6532-76-9
MF:C4H7NO5
MW:149.102081537247
CID:507811
PubChem ID:14463
Update Time:2025-04-19

D-Aspartic acid,3-hydroxy-, (3S)-rel- Proprietà chimiche e fisiche

Nomi e identificatori

    • D-Aspartic acid,3-hydroxy-, (3S)-rel-
    • (2S,3R)-2-amino-3-hydroxy-succinic acid
    • erythro-.β.-Hydroxy-DL-aspartic acid
    • erythro-3-hydroxy-DL-aspartic acid
    • (2S,3S)-2-amino-3-hydroxysuccimid acid
    • 2-(S)-amino-3-(S)-hydroxysuccinic acid
    • L-threo-3-hydroxyaspartate
    • 1186-90-9
    • erythro-3-Hydroxy-L-aspartate
    • CS-0438358
    • 3-HYDROXY ASPARTATE, (3R)-
    • EN300-1721166
    • NSC-158205
    • EINECS 229-431-4
    • CHEBI:17576
    • AKOS006274477
    • 3-HYDROXYASPARTATE, (3R)-
    • NSC 158205
    • (3R)-3-hydroxy-L-aspartic acid
    • C03961
    • YYLQUHNPNCGKJQ-NHYDCYSISA-N
    • erythro-beta-Hydroxyaspartic acid
    • BDBM50055467
    • Q27094559
    • L-Aspartic acid, 3-hydroxy-, (3R)-
    • erythro-3-Hydroxy-Ls-aspartic acid
    • (2S,3R)-2-amino-3-hydroxybutanedioic acid
    • (2s,3r)-3-hydroxyaspartic acid
    • beta-Hydroxy-L-aspartic acid, erythro-
    • erythro-3-hydroxy-Ls-aspartate
    • NSC 119129
    • beta-Hydroxyaspartic acid
    • NS00068430
    • SCHEMBL336362
    • 7298-98-8
    • UNII-GDV0MSK2SG
    • (2S,3R)-2-amino-3-hydroxysuccinic acid
    • (2S,3R)-2-AMINO-3-HYDROXY-BUTANEDIOIC ACID
    • DTXSID201295781
    • Erythro-beta-hydroxy-L-aspartic acid
    • (2S,3R)-2-Amino-3-hydroxysuccinicacid
    • DB03640
    • erythro-3-Hydroxy-L-aspartic acid
    • GDV0MSK2SG
    • ERYTHRO-.BETA.-HYDROXY-L-ASPARTIC ACID
    • .BETA.-HYDROXY-L-ASPARTIC ACID, ERYTHRO-
    • CHEMBL3317781
    • 6532-76-9
    • (3R)-3-Hydroxyaspartate
    • Inchi: 1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2+/m0/s1
    • Chiave InChI: YYLQUHNPNCGKJQ-NHYDCYSISA-N
    • Sorrisi: O[C@@H](C(=O)O)[C@@H](C(=O)O)N

Proprietà calcolate

  • Massa esatta: 149.03200
  • Massa monoisotopica: 149.032
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 3
  • Complessità: 156
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 121A^2
  • XLogP3: -4.4

Proprietà sperimentali

  • Densità: 1.738g/cm3
  • Punto di ebollizione: 368.7ºC at 760 mmHg
  • Punto di infiammabilità: 176.8ºC
  • Indice di rifrazione: 1.583
  • PSA: 120.85000
  • LogP: -1.45590
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD